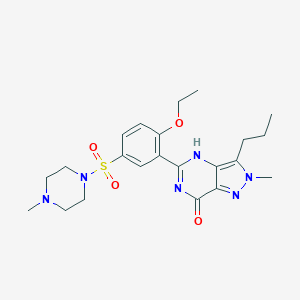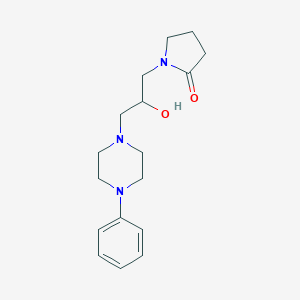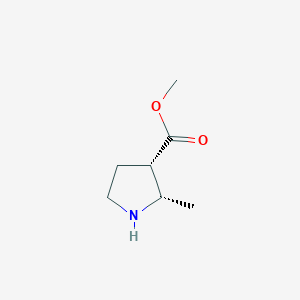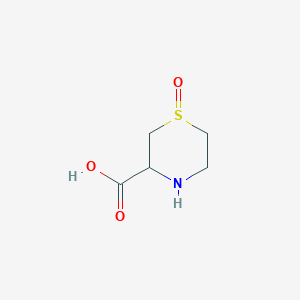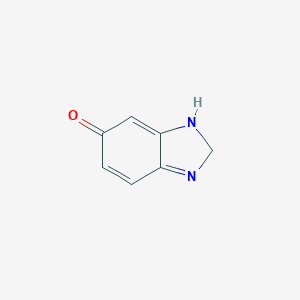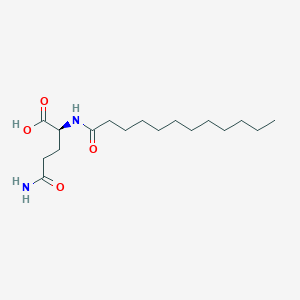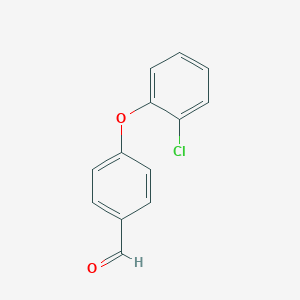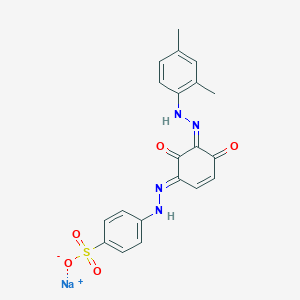
Sodium 4-((3-((2,4-dimethylphenyl)azo)-2,4-dihydroxyphenyl)azo)benzenesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 4-((3-((2,4-dimethylphenyl)azo)-2,4-dihydroxyphenyl)azo)benzenesulphonate, also known as DASB, is a chemical compound that is widely used in scientific research. It is a water-soluble dye that is commonly used as a staining agent in biochemistry and molecular biology experiments. The compound has a unique structure that allows it to bind to specific molecules in cells, making it a valuable tool for studying cellular processes.
Mécanisme D'action
The mechanism of action of Sodium 4-((3-((2,4-dimethylphenyl)azo)-2,4-dihydroxyphenyl)azo)benzenesulphonate involves its ability to bind to specific molecules in cells. The compound has a unique structure that allows it to interact with certain receptors and transporters, leading to the formation of a stable complex. This complex can be detected using fluorescence microscopy or other imaging techniques, allowing researchers to study the localization and function of the target molecule.
Effets Biochimiques Et Physiologiques
Sodium 4-((3-((2,4-dimethylphenyl)azo)-2,4-dihydroxyphenyl)azo)benzenesulphonate has been shown to have a variety of biochemical and physiological effects. In studies of neurotransmitter transporters, Sodium 4-((3-((2,4-dimethylphenyl)azo)-2,4-dihydroxyphenyl)azo)benzenesulphonate has been used to measure the density and distribution of these proteins in living cells. It has also been used to study the effects of drugs and other compounds on cellular signaling pathways. Additionally, Sodium 4-((3-((2,4-dimethylphenyl)azo)-2,4-dihydroxyphenyl)azo)benzenesulphonate has been used to study the effects of various environmental factors on cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Sodium 4-((3-((2,4-dimethylphenyl)azo)-2,4-dihydroxyphenyl)azo)benzenesulphonate in lab experiments is its specificity. The compound can bind to specific molecules in cells, allowing for precise detection and measurement of these targets. Additionally, Sodium 4-((3-((2,4-dimethylphenyl)azo)-2,4-dihydroxyphenyl)azo)benzenesulphonate is highly water-soluble, making it easy to work with in aqueous solutions. However, there are also some limitations to using Sodium 4-((3-((2,4-dimethylphenyl)azo)-2,4-dihydroxyphenyl)azo)benzenesulphonate in lab experiments. The compound can be toxic to cells at high concentrations, and it may interfere with certain cellular processes if used inappropriately.
Orientations Futures
There are many potential future directions for research involving Sodium 4-((3-((2,4-dimethylphenyl)azo)-2,4-dihydroxyphenyl)azo)benzenesulphonate. One area of interest is the development of new methods for detecting and measuring cellular processes using Sodium 4-((3-((2,4-dimethylphenyl)azo)-2,4-dihydroxyphenyl)azo)benzenesulphonate. This could include the development of new imaging techniques or the modification of existing methods to improve their sensitivity and specificity. Additionally, there is potential for the use of Sodium 4-((3-((2,4-dimethylphenyl)azo)-2,4-dihydroxyphenyl)azo)benzenesulphonate in clinical applications, such as the detection of disease biomarkers or the monitoring of drug efficacy. Overall, the unique properties of Sodium 4-((3-((2,4-dimethylphenyl)azo)-2,4-dihydroxyphenyl)azo)benzenesulphonate make it a valuable tool for scientific research, with many potential applications in the future.
Méthodes De Synthèse
The synthesis of Sodium 4-((3-((2,4-dimethylphenyl)azo)-2,4-dihydroxyphenyl)azo)benzenesulphonate involves several steps, including the reaction of 2,4-dimethylphenylhydrazine with 2,4-dihydroxybenzaldehyde to form a diazo compound. The diazo compound is then coupled with benzenesulphonate in the presence of sodium hydroxide to form the final product, Sodium 4-((3-((2,4-dimethylphenyl)azo)-2,4-dihydroxyphenyl)azo)benzenesulphonate. The synthesis process is complex and requires careful attention to detail to ensure a high yield of the final product.
Applications De Recherche Scientifique
Sodium 4-((3-((2,4-dimethylphenyl)azo)-2,4-dihydroxyphenyl)azo)benzenesulphonate is widely used in scientific research for a variety of applications. One of the most common uses of Sodium 4-((3-((2,4-dimethylphenyl)azo)-2,4-dihydroxyphenyl)azo)benzenesulphonate is as a staining agent for the detection of proteins and other biomolecules in cells. It is also used in studies of cellular signaling pathways, as it can bind to specific receptors and transporters in cells. Additionally, Sodium 4-((3-((2,4-dimethylphenyl)azo)-2,4-dihydroxyphenyl)azo)benzenesulphonate has been used in studies of neurotransmitter transporters, as it can bind to and label these proteins in living cells.
Propriétés
Numéro CAS |
6371-84-2 |
|---|---|
Nom du produit |
Sodium 4-((3-((2,4-dimethylphenyl)azo)-2,4-dihydroxyphenyl)azo)benzenesulphonate |
Formule moléculaire |
C₂₀H₁₇N₄NaO₅S |
Poids moléculaire |
448.4 g/mol |
Nom IUPAC |
sodium;4-[(2E)-2-[(5Z)-5-[(2,4-dimethylphenyl)hydrazinylidene]-4,6-dioxocyclohex-2-en-1-ylidene]hydrazinyl]benzenesulfonate |
InChI |
InChI=1S/C20H18N4O5S.Na/c1-12-3-8-16(13(2)11-12)22-24-19-18(25)10-9-17(20(19)26)23-21-14-4-6-15(7-5-14)30(27,28)29;/h3-11,21-22H,1-2H3,(H,27,28,29);/q;+1/p-1/b23-17+,24-19-; |
Clé InChI |
VRDAELYOGRCZQD-UDISZFTJSA-M |
SMILES isomérique |
CC1=CC(=C(C=C1)N/N=C\2/C(=O)C=C/C(=N\NC3=CC=C(C=C3)S(=O)(=O)[O-])/C2=O)C.[Na+] |
SMILES |
CC1=CC(=C(C=C1)NN=C2C(=O)C=CC(=NNC3=CC=C(C=C3)S(=O)(=O)[O-])C2=O)C.[Na+] |
SMILES canonique |
CC1=CC(=C(C=C1)NN=C2C(=O)C=CC(=NNC3=CC=C(C=C3)S(=O)(=O)[O-])C2=O)C.[Na+] |
Autres numéros CAS |
1320-07-6 |
Pictogrammes |
Irritant |
Synonymes |
4-[[3-[(2,4-Dimethylphenyl)azo]-2,4-dihydroxyphenyl]azo]-benzenesulfonic Acid Monosodium Salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3R-trans)-[3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexylidene]-acetic Acid Ethyl Ester](/img/structure/B128253.png)
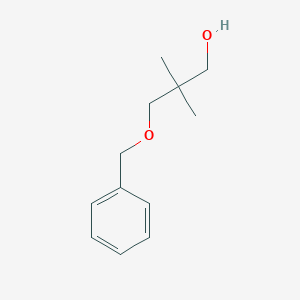
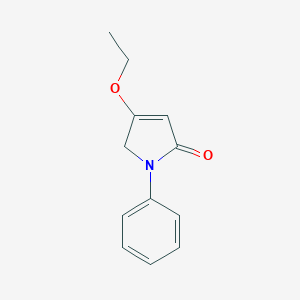

![methyl (3R,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-1,4-dihydroxycyclohexane-1-carboxylate](/img/structure/B128266.png)
